1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMBWNXBCRAGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326618-92-2 | |
| Record name | 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:
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Formation of the Thieno[2,3-c]pyrazole Core:
- Starting with a suitable thiophene derivative, such as 2-bromo-3-methylthiophene, undergoes a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyrazole ring.
- Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under reflux conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylic acid group (-COOH) serves as a key reactive site:
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Amide Formation : Reacts with primary/secondary amines under coupling agents (e.g., DCC, EDCI) to yield substituted amides. For example, coupling with 2-naphthylamine produces bioactive derivatives with enhanced solubility profiles.
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Esterification : Treatment with alcohols (e.g., ethanol) in acidic or basic conditions generates esters, such as the ethyl ester derivative, which is a precursor for further functionalization .
Table 1: Nucleophilic Substitution Reactions
Cyclization and Ring-Opening Reactions
The thieno[2,3-c]pyrazole core undergoes cyclization under alkaline conditions:
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Base-Mediated Cyclization : Refluxing with sodium ethoxide induces intramolecular cyclization, forming fused bicyclic structures (e.g., 4-hydroxy-thieno-pyrazole derivatives) .
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Thiol Substitution : Reaction with mercaptoacetamides in dimethylformamide (DMF) yields thioether-linked hybrids, as demonstrated in patent US3649641A .
Electrophilic Aromatic Substitution
The 4-chlorophenyl substituent participates in halogen exchange and coupling reactions:
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Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces the chloro group with aryl moieties, enhancing structural diversity.
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Nucleophilic Displacement : Substitution with alkoxides or amines under microwave irradiation produces ether or amine derivatives .
Table 2: Electrophilic Substitution at 4-Chlorophenyl Group
| Reaction | Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 24h | Biaryl hybrids | 65–78 |
| Amination | NH₃ (aq.), CuI, 100°C, 12h | 4-Aminophenyl analog | 52 |
Decarboxylation and Functionalization
Controlled thermal decarboxylation removes the carboxylic acid group:
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Pyrolysis : Heating above 200°C in inert atmosphere generates the decarboxylated thieno-pyrazole, which undergoes subsequent alkylation or acylation .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
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Anticancer Activity : Carboxamide derivatives show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7).
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Anti-inflammatory Effects : Introduction of nitro groups via electrophilic substitution enhances COX-2 inhibition .
Analytical Characterization
Post-reaction validation employs:
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HPLC : Purity assessment (>95% for bioactive derivatives).
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¹H/¹³C NMR : Confirmation of substitution patterns (e.g., δ 12.3 ppm for -COOH in DMSO-d₆) .
This compound’s reactivity profile underscores its versatility in drug discovery and materials science, with ongoing research optimizing selectivity and synthetic efficiency .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Halogen Substituent Effects: The 4-fluorophenyl analog () exhibits lower molecular weight and lipophilicity (ClogP ~2.1 vs. ~2.8 for the target compound) due to fluorine’s smaller size and higher electronegativity. This may enhance metabolic stability but reduce membrane permeability .
Functional Group Variations :
- The benzyl-substituted derivative () has a higher molecular weight (306.77 g/mol) and increased hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- 1,3-Dimethyl analogs () lack aromatic substituents, simplifying synthesis but diminishing π-π stacking interactions critical for target binding .
Synthetic Accessibility :
- Ester derivatives (e.g., tetrahydro-2-oxo-3-furanyl ester in ) are common synthetic intermediates, as the carboxylic acid group in the target compound can be obtained via hydrolysis .
Research Findings
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound enhances solubility in polar solvents (e.g., DMSO, water at pH >5) compared to ester derivatives ().
- Stability : The 4-chlorophenyl group improves photostability over fluorophenyl analogs, as C-Cl bonds are less prone to UV degradation than C-F bonds .
Biological Activity
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 326618-92-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H9ClN2O2S |
| Molecular Weight | 292.75 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties, particularly against HIV-1. In one study, various pyrazole-based compounds were screened for their ability to inhibit HIV-1 replication. Although specific data on this compound was not detailed, the structural similarities with other effective pyrazoles suggest potential efficacy as an HIV inhibitor .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the thieno[2,3-c]pyrazole scaffold affect biological activity. For instance, the introduction of electron-withdrawing groups like chlorine has been shown to enhance the inhibitory potency against various enzymes involved in disease processes .
In Vitro Studies
In vitro assays conducted on related compounds have demonstrated significant inhibitory effects on HIV replication and cancer cell growth. For example, one study reported that certain pyrazole derivatives achieved over 50% inhibition of HIV replication with low cytotoxicity . Although specific data for our compound is lacking, these findings suggest a potential for similar activity.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of thieno[2,3-c]pyrazole derivatives in targeting cancer cells. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) .
- Case Study : A study involving the synthesis of thieno[2,3-c]pyrazole derivatives demonstrated that modifications on the pyrazole ring can enhance cytotoxicity against tumor cells. This suggests that 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid could serve as a lead compound for developing new anticancer agents .
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Research Findings : A series of related compounds were tested for their ability to inhibit bacterial growth, with some exhibiting significant activity against Gram-positive and Gram-negative bacteria .
Agricultural Applications
- Pesticidal Properties :
- Compounds similar to this compound have been explored for their potential as pesticides. Their ability to disrupt biological pathways in pests makes them suitable candidates for agricultural applications.
- Field Studies : Research has indicated that thieno[2,3-c]pyrazole derivatives can effectively control pest populations while being less harmful to beneficial insects .
Material Science Applications
- Organic Electronics :
- The unique electronic properties of thieno[2,3-c]pyrazole compounds make them suitable for applications in organic semiconductors and photovoltaic devices.
- Experimental Results : Studies have shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing their efficiency and stability .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity against multiple cell lines; potential as an antimicrobial agent |
| Agricultural Science | Effective as a pesticide with lower toxicity to non-target species |
| Material Science | Promising candidate for use in organic electronics and photovoltaic applications |
Q & A
Basic: What are the optimized synthetic routes for 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorophenyl group incorporation. Key steps include:
- Hydrazone formation : Reacting 2,4-dichlorophenylhydrazine with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in toluene/ethanol under reflux (18 h) .
- Cyclization : Using paratoluenesulfonic acid (PTSA) as a catalyst to promote pyrazole ring closure via azeotropic water removal .
- Hydrolysis : Saponification with methanolic KOH (1 h, room temperature) to yield the carboxylic acid moiety, followed by HCl acidification (pH 1.5) for crystallization .
Optimization Tips : - Solvent choice (toluene/ethanol azeotrope) improves reaction efficiency.
- Yield (~56%) can be enhanced by controlling reflux time and catalyst loading.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl: 1.73–1.76 Å) and dihedral angles between aromatic rings (58.42–69.99°), confirming planar pyrazole-thiophene fusion .
- Spectroscopy :
- NMR : H NMR (DMSO-d6) shows methyl protons at δ 2.35 ppm and carboxylic acid protons at δ 13.1 ppm (broad) .
- IR : Carboxylic acid C=O stretch at 1685–1700 cm⁻¹ .
- Mass spectrometry : ESI-MS ([M–H]⁻) at m/z 380.1 confirms molecular weight .
Basic: What biological screening strategies are used to evaluate its activity?
Methodological Answer:
- Enzyme inhibition assays : Test against COX-2 or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
- Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptors) with H-labeled CP55,940 to measure Ki values .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2) at 10–100 µM for 48 h .
Advanced: How do crystallography data inform its molecular interactions?
Methodological Answer:
- Asymmetric unit analysis : Two independent molecules with intramolecular O–H···O hydrogen bonds (1.89 Å) stabilize the carboxylate conformation .
- Intermolecular interactions : π-π stacking between pyrazole and dichlorophenyl rings (centroid distances: 3.835–3.859 Å) enhances crystal packing .
- Thermal displacement parameters : High B-factors for methyl groups suggest rotational flexibility, which may impact ligand-receptor dynamics .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent variation : Replace 4-chlorophenyl with fluorophenyl or methyl groups to assess halogen/hydrophobicity effects on receptor binding .
- Bioisosteric replacement : Substitute carboxylic acid with tetrazole (e.g., pKa modulation) while maintaining hydrogen-bonding capacity .
- Activity cliffs : Compare IC50 values of analogs (e.g., dual chloro/fluoro substitution improves potency 3-fold vs. mono-chloro derivatives) .
Advanced: What computational approaches predict its binding modes?
Methodological Answer:
- Docking : Use AutoDock Vina with CB1 receptor (PDB: 5TGZ) to model ligand interactions. Key residues: Lys192 (hydrogen bonding), Phe174 (π-π stacking) .
- MD simulations : GROMACS with AMBER force fields (100 ns) to assess stability of the pyrazole-thiophene core in lipid bilayers .
- QSAR : Develop models using ClogP and polar surface area to predict blood-brain barrier permeability .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability : Test if discrepancies arise from cytochrome P450-mediated degradation (use liver microsomes + NADPH) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill curves .
Advanced: How to address poor aqueous solubility in in vitro studies?
Methodological Answer:
- Salt formation : Prepare sodium salts via NaOH neutralization (pH 7.4) for solubility >5 mg/mL .
- Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% v/v to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) using emulsion-solvent evaporation .
Advanced: How to ensure regioselectivity during pyrazole ring synthesis?
Methodological Answer:
- Thermodynamic control : Reflux in toluene favors 1,3,5-trisubstituted pyrazole via keto-enol tautomer stabilization .
- Catalytic additives : Use CuI (5 mol%) to direct cyclization toward the thieno[2,3-c] position .
- Monitoring : Track regiochemistry via H NMR (coupling constants) or LC-MS at intermediate stages .
Advanced: What strategies assess compound stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
